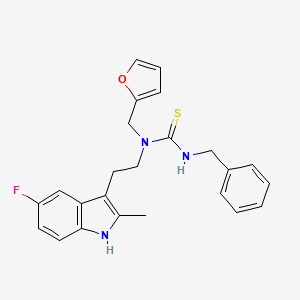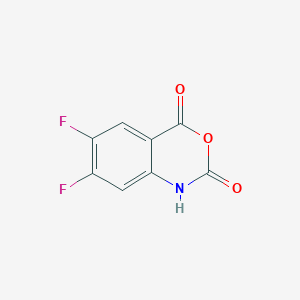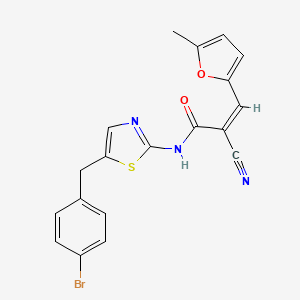
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, also known as BPTAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a synthetic compound that was first synthesized in 2013 by a group of researchers from China, and since then, it has been the subject of several scientific studies.
作用机制
The mechanism of action of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and neurodegeneration. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have potent anti-cancer and neuroprotective activity, which makes it a promising candidate for drug development.
One of the limitations of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has not been extensively studied in humans, which makes it unclear whether it is safe and effective for human use.
未来方向
There are several future directions for research on (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more potent and selective inhibitors of these targets.
Another direction is to optimize the synthesis method of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide to improve its yield and purity. This could make it more readily available for research purposes and drug development.
Finally, further studies are needed to evaluate the safety and efficacy of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide in humans. If (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide proves to be safe and effective, it could become a valuable tool in the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide involves a multistep process that includes the reaction of 4-bromobenzylamine with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 5-methylfuran-2-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to form (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKSPOXWHJHTC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

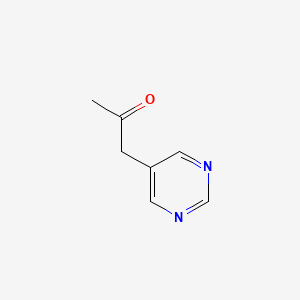
![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)


![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)
![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)
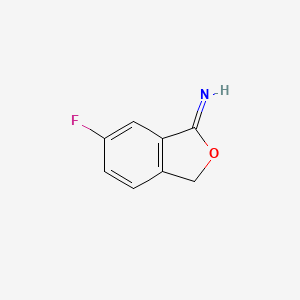

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
